

A Technical Guide to the Melting and Boiling Points of Barium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium bromide*

Cat. No.: *B227244*

[Get Quote](#)

This technical guide provides a comprehensive overview of the melting and boiling points of **barium bromide** (BaBr_2), tailored for researchers, scientists, and professionals in drug development. The document summarizes key physical constants, outlines the experimental methodologies for their determination, and presents a visual workflow for the synthesis of the compound.

Physical Properties of Barium Bromide

Barium bromide is an inorganic, ionic compound that exists as a white crystalline solid at room temperature. It is known for its hygroscopic nature, readily absorbing moisture from the air to form its dihydrate ($\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$). The anhydrous form possesses a high melting point and an even higher boiling point, characteristic of the strong electrostatic forces within its ionic lattice structure.

The experimentally determined melting and boiling points of anhydrous **barium bromide** from various sources are summarized below. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Property	Temperature (°C)	Temperature (K)
Melting Point	847 - 857[1][2][3][4][5][6][7]	1120 - 1130[8]
Boiling Point	1835 - 1980[1][2][4][5][6][7][8] [9]	2108 - 2253[5][8]

Experimental Protocols for Determination

The determination of the high melting and boiling points of inorganic salts like **barium bromide** requires specialized equipment capable of reaching and accurately measuring high temperatures.

A common and precise method for determining the melting point of high-temperature inorganic salts is Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

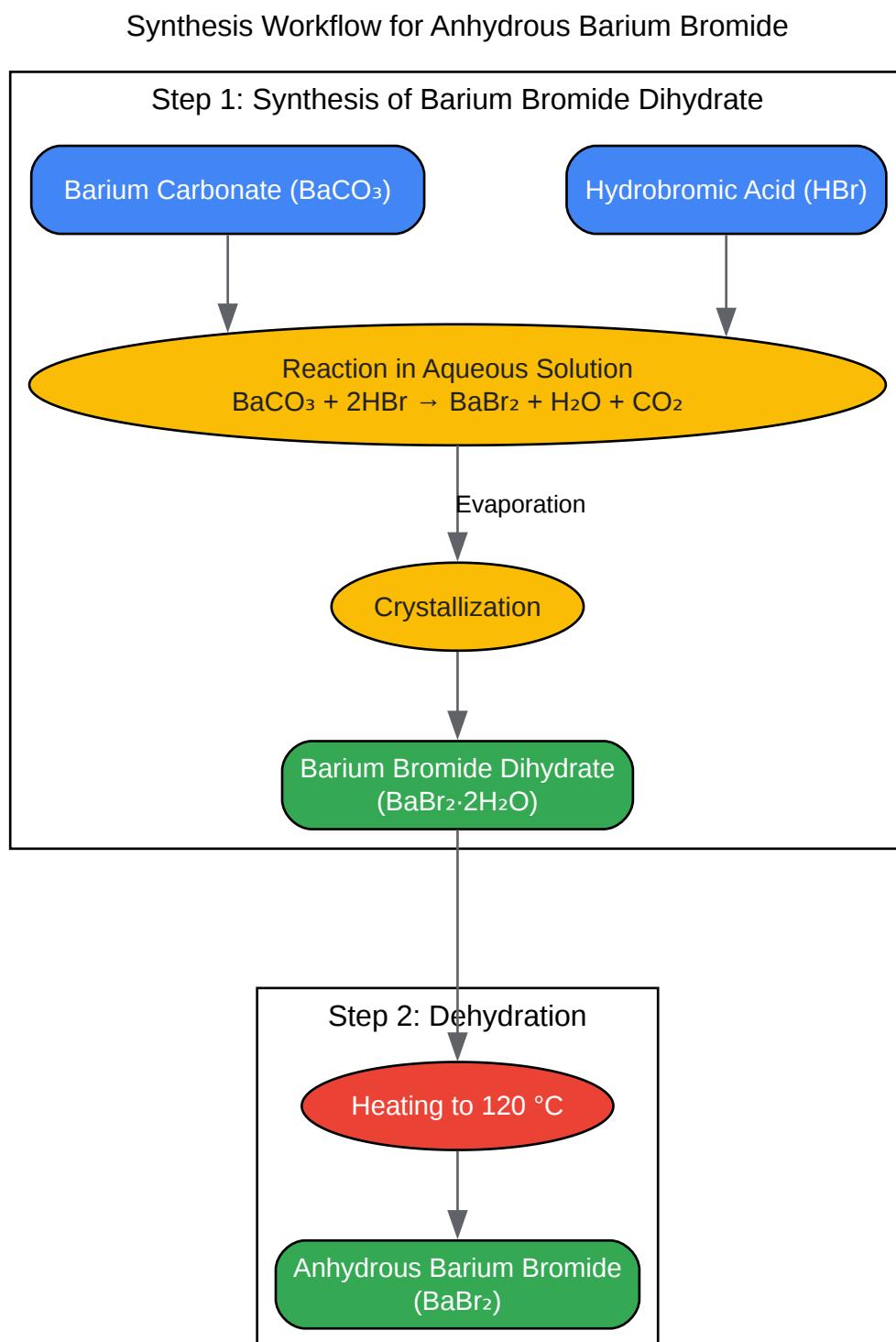
Principle: DTA/DSC measures the difference in temperature between a sample and a thermally inert reference as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process), causing a temperature difference between the sample and the reference. This is detected and recorded as a peak in the DTA/DSC thermogram, with the onset of the peak corresponding to the melting point.

Generalized Experimental Protocol (DTA/DSC):

- **Sample Preparation:** A small, precisely weighed amount of anhydrous **barium bromide** (typically 5-10 mg) is placed into a crucible (e.g., alumina or platinum). An empty crucible of the same type is used as the reference.
- **Instrument Setup:** The sample and reference crucibles are placed in the DTA/DSC furnace. The system is purged with an inert gas (e.g., argon or nitrogen) to prevent any oxidative side reactions at high temperatures.
- **Temperature Program:** The furnace is programmed to heat the sample at a constant, controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.
- **Data Acquisition:** The temperature difference between the sample and reference is continuously monitored and plotted against the sample temperature.
- **Analysis:** The melting point is determined from the resulting thermogram, typically by extrapolating the onset of the endothermic melting peak. For calibration and verification, the melting points of high-purity metal standards (e.g., zinc, silver, gold) are measured under the same conditions.

Measuring the boiling point of a molten salt at very high temperatures (1835-1980 °C) is technically challenging. A specialized boiling point method for molten salts is required.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The method involves heating the molten salt in a controlled atmosphere and detecting the temperature at which boiling occurs, often under reduced pressure to manage the extreme temperatures.


Generalized Experimental Protocol:

- **Apparatus:** A high-temperature furnace equipped with a refractory tube (e.g., alumina) containing a crucible made of a non-reactive material (e.g., tungsten or graphite) is used. The system must be connected to a vacuum and an inert gas supply to control the atmospheric pressure. A high-temperature thermocouple (e.g., Type C or B) is positioned just above the molten salt surface to measure the vapor temperature accurately.
- **Sample Preparation:** Anhydrous **barium bromide** is placed into the crucible within the furnace.
- **Procedure:** The system is evacuated and backfilled with an inert gas to a specific, known pressure (often below atmospheric pressure to lower the boiling point to a more manageable temperature). The furnace is then heated.
- **Detection:** The temperature is recorded when the liquid is observed to boil vigorously, and the temperature reading of the thermocouple stabilizes. This temperature corresponds to the boiling point at the measured pressure.
- **Extrapolation:** The procedure is repeated at several different pressures. The data can then be used to construct a vapor pressure curve and extrapolate the normal boiling point at standard atmospheric pressure (1 atm).

Synthesis of Anhydrous Barium Bromide

Anhydrous **barium bromide** is typically prepared from its dihydrate form, which in turn is synthesized by reacting barium carbonate or barium sulfide with hydrobromic acid.^{[4][7][10]} The dihydrate crystallizes from the aqueous solution and is then dehydrated by heating.

The following diagram illustrates the two-step synthesis process to obtain anhydrous **barium bromide**.

[Click to download full resolution via product page](#)

Caption: Synthesis and dehydration of **barium bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.anl.gov [publications.anl.gov]
- 3. davjalandhar.com [davjalandhar.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Molten salt - Wikipedia [en.wikipedia.org]
- 6. [osti.gov](https://www.osti.gov) [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. janucc.nau.edu [janucc.nau.edu]
- To cite this document: BenchChem. [A Technical Guide to the Melting and Boiling Points of Barium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b227244#barium-bromide-melting-point-and-boiling-point-data\]](https://www.benchchem.com/product/b227244#barium-bromide-melting-point-and-boiling-point-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com